![molecular formula C12H16 B14690768 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 25402-81-7](/img/structure/B14690768.png)
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-tert-Butylbicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H16 It is a bicyclic structure featuring a tert-butyl group attached to a bicyclo[420]octa-1,3,5-triene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene typically involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction proceeds through a one-pot procedure that includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The reaction conditions often require an inert atmosphere, such as argon, and low temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of bicyclic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with unique structural properties
Mecanismo De Acción
The mechanism of action of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The tert-butyl group can influence the compound’s hydrophobic interactions, affecting its overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the tert-butyl group, making it less hydrophobic.
7-Butylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with a butyl group instead of a tert-butyl group.
Uniqueness
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its binding interactions with molecular targets. This structural feature can lead to different chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
25402-81-7 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
7-tert-butylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C12H16/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h4-7,11H,8H2,1-3H3 |
Clave InChI |
PCNJMWIUWZWHDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


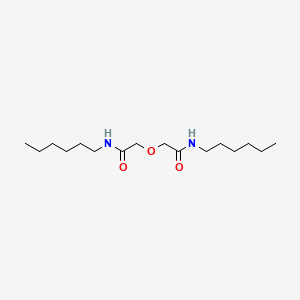
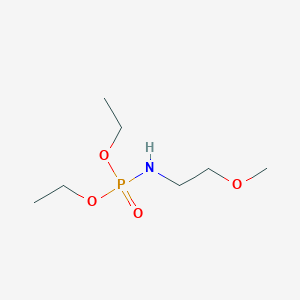
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
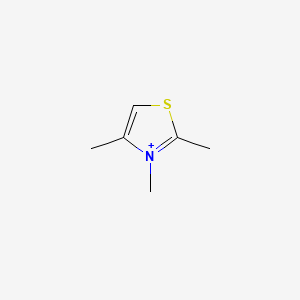
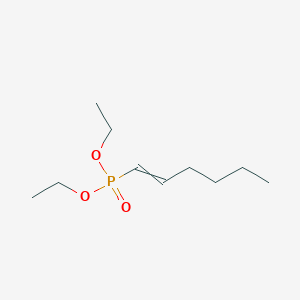


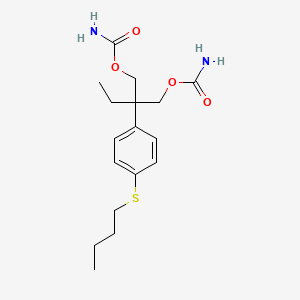
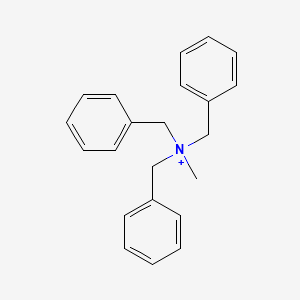
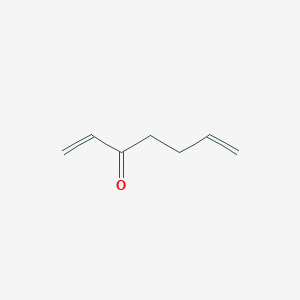
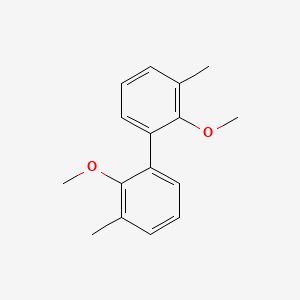
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)

